![molecular formula C19H18FN3O3 B2750838 3-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865285-55-8](/img/structure/B2750838.png)
3-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthetic Chemistry and Characterization
In synthetic chemistry, 1,3,4-oxadiazole derivatives are synthesized through various chemical reactions, showcasing the versatility of these compounds in chemical synthesis. For instance, Rezazadeh et al. (2015) explored the synthesis and spectroscopic characterization of new fluorescent 3H-imidazo[4,5-e][2,1]benzoxazoles, highlighting the methodological aspects of creating oxadiazole-containing compounds and their potential as fluorescent materials (Rezazadeh, M., Pordel, M., Davoodnia, A., & Saberi, Sattar, 2015).
Materials Science
In materials science, compounds with oxadiazole rings are utilized for their optical and electronic properties. Guan et al. (2006) discussed the development of new oxadiazole-substituted carbazole derivatives for use in organic light-emitting diodes (OLEDs), demonstrating the potential of oxadiazole compounds in enhancing device performance and efficiency (Guan, M., Chen, Zhuqi, Bian, Z., Liu, Zhiwei, Gong, Z., Baik, W., Lee, Hyun-Jong, & Huang, Chun‐hui, 2006).
Biomedical Research
In the biomedical field, 1,3,4-oxadiazoles exhibit a wide range of biological activities, including anticancer and antibacterial effects. Salahuddin et al. (2014) evaluated the anticancer activity of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, showing moderate activity against breast cancer cell lines, suggesting the therapeutic potential of oxadiazole derivatives in cancer treatment (Salahuddin, M. Shaharyar, A. Mazumder, & A. Ahsan, 2014).
Safety and Hazards
properties
IUPAC Name |
3-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-2-3-11-25-16-6-4-5-14(12-16)17(24)21-19-23-22-18(26-19)13-7-9-15(20)10-8-13/h4-10,12H,2-3,11H2,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQVCZYEVPQQKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.